Cas no 36746-27-7 (5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde)
5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-(1H-Pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde
- C-2501
- AGN-PC-0150O0
- 1-formyldipyrromethane
- 5-Formyl-2,2'-dipyrrylmethan
- 9-formyldipyrromethane
- 5-((1H-PYRROL-2-YL)METHYL)-1H-PYRROLE-2-CARBALDEHYDE
- 5-formyl-2,2'-dipyrrylmethane
- 5-pyrrol-2-ylmethyl-pyrrole-2-carbaldehyde
- DTXSID90587451
- SCHEMBL12571377
- DB-069430
- 5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
- SB63698
- 5-[(1H-PYRROL-2-YL)METHYL]-1H-PYRROLE-2-CARBOXALDEHYDE
- ISENAACUQSHFKZ-UHFFFAOYSA-N
- 36746-27-7
- 5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde
-
- Inchi: 1S/C10H10N2O/c13-7-10-4-3-9(12-10)6-8-2-1-5-11-8/h1-5,7,11-12H,6H2
- InChI Key: ISENAACUQSHFKZ-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(CC2=CC=CN2)N1
Computed Properties
- Exact Mass: 174.079312947g/mol
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 48.6Ų
5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB12065-250mg |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 98% | 250mg |
2827CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB12065-1g |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 98% | 1g |
8107CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB12065-500mg |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 98% | 500mg |
4697CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB12065-250mg |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 98% | 250mg |
2827.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB12065-1g |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 98% | 1g |
8107.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | PB12065-500mg |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 98% | 500mg |
4697.0CNY | 2021-07-10 | |
| eNovation Chemicals LLC | Y1244352-1g |
5-((1H-pyrrol-2-yl)methyl)-1H-pyrrole-2-carbaldehyde |
36746-27-7 | 98% | 1g |
$1595 | 2023-05-17 | |
| Chemenu | CM387755-1g |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde |
36746-27-7 | 95%+ | 1g |
$*** | 2023-03-29 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-396926-250mg |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde, |
36746-27-7 | 250mg |
¥2226.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396926A-500mg |
5-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole-2-carboxaldehyde, |
36746-27-7 | 500mg |
¥3700.00 | 2023-09-05 |
5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde Suppliers
5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-(1h-pyrrol-2-ylmethyl)-1h-pyrrole-2-carbaldehyde
Introduction to 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde (CAS No. 36746-27-7)
5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. With the CAS number 36746-27-7, this compound belongs to the pyrrole derivatives, a class of molecules known for their broad spectrum of biological interactions. The presence of both an aldehyde group and a pyrrol-methyl side chain makes it a versatile scaffold for further chemical modifications and functionalization, which are crucial for drug discovery and development.
The compound's structure consists of a central pyrrole ring substituted with a methyl group at the 2-position, which is further connected to another pyrrole ring through a methylene bridge. The aldehyde functionality at the 2-position of the second pyrrole ring introduces reactivity that can be exploited in various synthetic pathways. This dual functionality has made 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in pyrrole derivatives due to their demonstrated efficacy in various pharmacological applications. The pyrrole core is a common motif in many bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The specific arrangement of atoms in 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde contributes to its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of this compound is its role in the synthesis of small-molecule inhibitors. Researchers have leveraged its structural features to develop molecules that modulate key biological pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that derivatives of 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting pathological processes.
The aldehyde group in 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is particularly noteworthy, as it serves as a versatile handle for further chemical transformations. It can undergo condensation reactions with various nucleophiles, including amines and hydrazines, to form Schiff bases or hydrazones. These derivatives have been explored for their potential antimicrobial and anti-inflammatory properties. Additionally, the reactivity of the aldehyde group allows for the formation of conjugates with other bioactive molecules, enhancing their solubility or bioavailability.
Recent advancements in computational chemistry have also highlighted the importance of 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde as a building block for drug design. Molecular modeling studies have demonstrated that its structure can be optimized to improve binding affinity to target proteins. By fine-tuning substituents around the pyrrole rings, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds.
In clinical research, 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde has been investigated for its potential role in treating neurological disorders. The pyrrole scaffold is known to interact with neurotransmitter systems, making it a promising candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that certain derivatives exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways.
The synthesis of 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde itself is an intricate process that requires precise control over reaction conditions. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as pyrroles and formaldehyde derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production methods, which are essential for industrial applications.
One notable aspect of working with 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde is its stability under various conditions. The compound remains robust during storage and handling, making it suitable for both laboratory-scale investigations and large-scale production. However, care must be taken to prevent degradation due to exposure to moisture or strong oxidizing agents.
The growing body of research on 5-(1H-pyrrol-2-ylmethyl)-1H-pyrrole-2-carbaldehyde underscores its significance in medicinal chemistry. As our understanding of biological mechanisms continues to evolve, so does the potential for this compound to contribute to novel therapeutic strategies. Future studies may explore its role in emerging fields such as precision medicine and targeted therapy.
In conclusion,5-(1H-pyrrol - 2 - ylmethyl) - 1 H - pyrrole - 2 - carbaldehyde (CAS No. 36746 - 27 - 7) is a multifaceted compound with considerable promise in pharmaceutical research. Its unique structural features make it an ideal candidate for drug development, while its reactivity allows for diverse chemical modifications. As ongoing studies continue to uncover new applications, this molecule is poised to play a pivotal role in advancing therapeutic interventions across multiple disease areas.
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